Norketotifen

Descripción

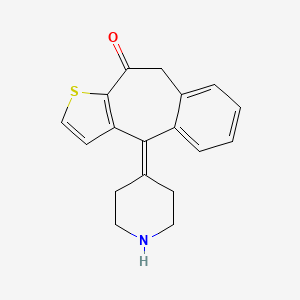

Structure

3D Structure

Propiedades

IUPAC Name |

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYPCSSDZBWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34580-20-6 | |

| Record name | Norketotifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34580-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORKETOTIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norketotifen's Mechanism of Action on Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of norketotifen, the active metabolite of ketotifen, at the histamine H1 (H1) receptor. The document outlines the current understanding of its binding characteristics, functional effects, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of cellular and experimental processes are included to support further research and drug development efforts.

Introduction: this compound as a Second-Generation H1 Receptor Inverse Agonist

This compound is a biologically active metabolite of the second-generation antihistamine, ketotifen.[1][2] Like its parent compound, this compound exerts its therapeutic effects in allergic conditions primarily through its interaction with the histamine H1 receptor.[3] Structurally, this compound and ketotifen exist as optically active atropisomers due to hindered rotation.[4] Notably, the S-atropisomer of this compound (S-norketotifen) is associated with a significantly lower sedative potential compared to ketotifen and the R-atropisomer of this compound (R-norketotifen).[2][4] This reduced sedation is attributed to a combination of lower brain uptake and a decreased affinity of S-norketotifen for central nervous system H1 receptors.[4]

The primary mechanism of action for this compound at the H1 receptor is inverse agonism . The H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive and an active conformational state in equilibrium. In the absence of an agonist, a small fraction of H1 receptors spontaneously adopts the active conformation, leading to a basal level of signaling. While classical antagonists simply block agonist binding, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. This action not only prevents agonist binding but also reduces the basal, agonist-independent activity of the receptor.

Quantitative Analysis of this compound's Interaction with H1 Receptors

Precise quantitative data on the binding affinity (Ki) and functional potency (IC50/EC50) of this compound's individual atropisomers at the H1 receptor are not extensively available in publicly accessible literature. However, studies on the racemic mixture and its parent compound, along with qualitative descriptions of its atropisomers, provide valuable insights.

Table 1: Summary of H1 Receptor Binding and Functional Data

| Compound | Receptor | Assay Type | Key Findings | Reference |

| Racemic this compound | Histamine H1 | Not Specified | Antihistaminic effects are qualitatively similar to racemic ketotifen. | [3] |

| S-Norketotifen (SN) | Rat Brain Histamine H1 | [3H]mepyramine Binding Assay | Lowest affinity for the receptor compared to ketotifen and R-norketotifen. | [4] |

| Racemic Ketotifen | Human Histamine H1 | Radioligand Binding | High affinity. | [5] |

| Racemic Ketotifen | Human Histamine H1 | In vivo PET imaging | High receptor occupancy in the brain (approx. 72% at 1 mg oral dose). | [6] |

Note: Specific Ki and IC50/EC50 values for this compound atropisomers are not available in the cited literature.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a canonical Gq/11-coupled GPCR.[7][8] Upon activation by an agonist like histamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. This activation leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.

The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses associated with allergic inflammation, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[7][8]

As an inverse agonist, this compound stabilizes the H1 receptor in its inactive state, thereby preventing this signaling cascade from being initiated by histamine and reducing the basal activity of the receptor.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the binding affinity of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: this compound (and its atropisomers, if available).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, [3H]mepyramine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]mepyramine, and a high concentration of the non-specific binding control.

-

Competition: Cell membranes, [3H]mepyramine, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay for H1 Receptor Functional Activity

This protocol describes a cell-based functional assay to measure the ability of a compound to inhibit histamine-induced calcium mobilization.

Objective: To determine the functional potency (IC50) of this compound as an inverse agonist/antagonist at the H1 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Test Compound: this compound.

-

Agonist: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye leakage from the cells.

-

Black, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add serial dilutions of this compound to the wells. Incubate for a predetermined time to allow the compound to interact with the receptors.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) to the wells using the instrument's automated liquid handling.

-

Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of cells treated with histamine alone (100% activity) and untreated cells (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Function and Role of Histamine H1 Receptor in the Mammalian Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ketotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. SMPDB [smpdb.ca]

Synthesis and Chemical Characterization of Norketotifen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norketotifen, the active N-demethylated metabolite of the second-generation antihistamine ketotifen, has garnered significant interest within the scientific community. Possessing potent antihistaminic and mast cell stabilizing properties comparable to its parent compound, this compound is distinguished by a significantly reduced sedative effect, positioning it as a promising therapeutic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, tabulated data, and workflow visualizations to support researchers in its preparation and analysis.

Introduction

This compound, chemically known as 4-(piperidin-4-ylidene)-4,9-dihydro-10H-benzo[2][5]cyclohepta[1,2-b]thiophen-10-one, is the principal active metabolite of ketotifen.[4] The removal of the N-methyl group from the piperidine ring of ketotifen results in a molecule with a similar pharmacological profile but a diminished capacity to cross the blood-brain barrier, leading to a notable reduction in sedative side effects.[2] This favorable characteristic has propelled research into its potential applications for various allergic and inflammatory conditions.

This guide details two primary synthetic pathways to this compound: the demethylation of racemic ketotifen and a stereoselective synthesis of its (R) and (S) enantiomers from the corresponding optically active ketotifen isomers. Furthermore, it collates available chemical characterization data, including ¹H-NMR and predicted mass spectrometry, to aid in the verification of the synthesized compound.

Synthesis of this compound

General Synthesis of Racemic this compound via von Braun Demethylation

Experimental Protocol (Proposed):

-

Step 1: Cyanamide Formation. To a solution of racemic ketotifen in a dry, inert solvent (e.g., chloroform or diethyl ether), an equimolar amount of cyanogen bromide is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the N-cyanamide intermediate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrolysis. Upon completion of the first step, the solvent is removed under reduced pressure. The resulting crude cyanamide is then subjected to hydrolysis to cleave the cyano group. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions.

-

Step 3: Purification. After hydrolysis, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel.

Stereoselective Synthesis of (R)- and (S)-Norketotifen

A patented method describes the synthesis of the optically active isomers of this compound from the corresponding enantiomers of ketotifen, a process that avoids the harsh conditions that could lead to racemization.[7]

Experimental Protocol (Adapted from US Patent 7,872,025 B2): [7]

-

Step 1: Protection of the Piperidine Nitrogen. Anhydrous sodium carbonate, (+)-(R)-ketotifen, and benzyltriethylammonium chloride are combined in a dry flask under high vacuum. Anhydrous dichloromethane is added, and the mixture is cooled. 2,2,2-trichloroethyl chloroformate in anhydrous dichloromethane is added dropwise, and the reaction is stirred. The reaction is quenched with water, and the organic layer is separated, dried, and evaporated. The crude product, (R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta(1,2-b)thiophene-10-one, is purified by flash chromatography.

-

Step 2: Deprotection to Yield (R)-Norketotifen. The purified intermediate is dissolved in a mixture of tetrahydrofuran and acetic acid. Zinc dust is added in portions, and the mixture is stirred. The reaction is filtered, and the filtrate is basified with saturated aqueous sodium carbonate. The organic layer is separated, dried, and evaporated to give crude (R)-norketotifen.

-

Synthesis of (S)-Norketotifen. The same procedure is followed starting with (-)-(S)-ketotifen to yield (S)-norketotifen.

Yields:

| Step | Product | Starting Material | Yield |

| 1 | (R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta(1,2-b)thiophene-10-one | (+)-(R)-Ketotifen | 66% |

| 2 | Crude (R)-Norketotifen | Protected Intermediate | 90% |

Chemical Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₇NOS |

| Molecular Weight | 295.4 g/mol [8] |

| Appearance | White crystalline solid[1] |

| Solubility | Sparingly soluble in water; freely soluble in organic solvents (e.g., ethanol, DMSO)[1] |

| Predicted logP | 2.99[5] |

Spectroscopic Data

3.2.1. ¹H-NMR Spectroscopy

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| (R)-Norketotifen | CDCl₃ | 7.54 (d, 1H, J=5.2 Hz), 7.34-7.29 (m, 1H), 7.23-7.13 (m, 3H), 7.02 (d, 1H, J=5.2 Hz), 4.20 (d, 1H, J=13.6 Hz), 3.76 (m, 1H, J=13.6 Hz), 3.21-3.14 (m, 1H), 3.13-3.05 (m, 1H), 2.86-2.76 (m, 1H), 2.75-2.58 (m, 3H), 2.47-2.39 (m, 2H)[7] |

| (S)-Norketotifen | CDCl₃ | Similar to (R)-Norketotifen[7] |

| (R)-Norketotifen Fumarate | DMSO-d₆ | 7.99 (m, 1H), 7.40-7.31 (m, 1H), 7.30-7.11 (m, 4H), 6.43 (s, 2H), 4.35 (d, 1H, J=13.2 Hz), 3.65 (d, 1H, J=13.2 Hz), 3.25-3.08 (m, 2H), 2.99-2.89 (m, 1H), 2.83-2.74 (m, 1H), 2.70-2.54 (m, 2H), 2.50-2.40 (m, 1H), 2.38-2.28 (m, 1H)[7] |

| (S)-Norketotifen Fumarate | DMSO-d₆ | Similar to (R)-Norketotifen Fumarate[7] |

3.2.2. ¹³C-NMR Spectroscopy

Experimental ¹³C-NMR data for this compound is not available in the searched literature.

3.2.3. Mass Spectrometry

Experimental mass spectrometry data with fragmentation patterns for this compound is not available in the searched literature. Predicted GC-MS and LC-MS/MS spectra are available in public databases.[5] For reference, the fragmentation pattern of the parent compound, ketotifen, has been reported.[9]

3.2.4. Infrared (IR) Spectroscopy

Experimental IR spectroscopy data for this compound is not available in the searched literature.

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

This technique is crucial for determining the enantiomeric purity of the synthesized (R)- and (S)-Norketotifen.

-

Column: Merck Chiradex 5 µm

-

Mobile Phase: 95:5 pH 4.0 sodium phosphate-acetonitrile

-

Flow Rate: 1 mL/min

-

Detection: 254 nm

-

Retention Times: (S)-Norketotifen: 7.5 min; (R)-Norketotifen: 13.0 min[7]

Visualized Workflows and Pathways

Caption: Synthetic pathways to racemic and stereoisomeric this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the available information on the synthesis and chemical characterization of this compound. The provided protocols for both racemic and stereoselective synthesis offer researchers a solid foundation for obtaining this promising compound. While a complete experimental spectroscopic characterization remains to be fully documented in the literature, the compiled data and visualized workflows serve as a valuable resource for scientists and professionals in the field of drug development. Further research to fully elucidate the experimental ¹³C-NMR, mass spectrometry, and IR data of this compound is warranted to complete its comprehensive chemical profile.

References

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-340058) | 34580-20-6 [evitachem.com]

- 4. Ketotifen is a Prodrug. This compound is the active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 8. This compound | C18H17NOS | CID 9904236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emergence of Norketotifen: A Comprehensive Technical Review of its Discovery and History as a Key Metabolite of Ketotifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and historical context of norketotifen, the principal active metabolite of the second-generation antihistamine and mast cell stabilizer, ketotifen. For years, the therapeutic effects of ketotifen were attributed solely to the parent drug. However, extensive metabolism studies have revealed that much of its pharmacological activity, particularly its anti-inflammatory properties without the prominent sedative effects, can be ascribed to its N-demethylated metabolite, this compound. This has led to the compelling hypothesis that ketotifen may function as a prodrug. This whitepaper provides a detailed examination of the metabolic pathways of ketotifen, focusing on the identification and characterization of this compound. It presents a compilation of quantitative data, detailed experimental protocols for its analysis, and a review of the signaling pathways involved in its mechanism of action, offering a critical resource for researchers in pharmacology and drug development.

Introduction: From Ketotifen to a Metabolite of Interest

Ketotifen, first patented in 1970, has long been a staple in the management of allergic conditions, including allergic asthma and conjunctivitis.[1] Its dual action as a potent histamine H1 receptor antagonist and a mast cell stabilizer made it a versatile therapeutic agent.[2] However, its clinical utility, particularly at higher doses, has been hampered by a significant side effect: sedation.[3] This observation spurred further investigation into its metabolic fate, with the aim of understanding the full spectrum of its activity and identifying potential avenues for therapeutic optimization.

Early metabolic studies of ketotifen in humans revealed that it undergoes extensive biotransformation in the liver prior to excretion.[4][5] While several metabolites were identified, one consistently emerged as a major product of phase I metabolism: the N-demethylated derivative, this compound.[6][7] Subsequent pharmacological investigations unveiled that this compound is not an inactive byproduct but a biologically active molecule in its own right, possessing a pharmacological profile similar, and in some aspects superior, to its parent compound.[2]

The Discovery and Characterization of this compound

The identification of this compound as a major metabolite of ketotifen was a pivotal moment in understanding the drug's overall pharmacological profile. In vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways of ketotifen. These studies demonstrated that N-demethylation is a primary route of metabolism, alongside N-oxidation and N-glucuronidation.[4][8]

Subsequent research focused on characterizing the pharmacological activity of this newly identified metabolite. It was discovered that this compound exhibits a potent antihistaminic effect, comparable to that of ketotifen, by acting as a histamine H1 receptor antagonist.[2] Furthermore, it was found to possess mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[2] A significant and clinically relevant finding was that this compound is largely devoid of the sedative effects that limit the therapeutic window of ketotifen.[3][6] This crucial difference has led to the proposition that ketotifen acts as a sedating prodrug, which is then converted in the body to the non-sedating, active metabolite, this compound.[2]

Metabolic Pathway of Ketotifen

The biotransformation of ketotifen is a multi-step process primarily occurring in the liver. The following diagram illustrates the main metabolic conversion of ketotifen to this compound.

Quantitative Data Comparison: Ketotifen vs. This compound

A direct quantitative comparison of the pharmacokinetic and pharmacodynamic properties of ketotifen and this compound is essential for a comprehensive understanding of their respective contributions to the overall therapeutic effect. While extensive data is available for ketotifen, specific quantitative pharmacokinetic parameters for this compound in humans are not widely published in the available literature. A phase 1 clinical trial (NCT03712163) was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in healthy subjects, which will hopefully provide these crucial data points in the future.

Table 1: Pharmacokinetic Parameters of Oral Ketotifen in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~50% (due to first-pass metabolism) | [9] |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [10] |

| Cmax (Peak Plasma Concentration) after 2mg dose | ~300 - 400 pg/mL | [10] |

| Elimination Half-life (t½) | ~12 hours (range 7 - 27 hours) | [10] |

Table 2: Pharmacodynamic Parameters of Ketotifen and this compound

| Parameter | Ketotifen | This compound | Reference |

| Histamine H1 Receptor Antagonism | Potent antagonist | Similar potency to ketotifen | [2] |

| Mast Cell Stabilization | Inhibits degranulation | Similar potency to ketotifen | [2] |

| TNF-α Release Inhibition | No significant inhibition | Potent, dose-dependent inhibition | [3][6] |

| Sedative Effects | Present and dose-limiting | Significantly reduced or absent | [3][6] |

Experimental Protocols

The accurate quantification of ketotifen and this compound in biological matrices and the characterization of their metabolic pathways are crucial for research and development. The following sections provide detailed methodologies for key experiments.

Quantification of Ketotifen and this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous determination of ketotifen and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

-

Ketotifen and this compound reference standards

-

Internal standard (e.g., Diphenhydramine or a stable isotope-labeled analog)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate

-

Water, LC-MS grade

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution.

-

Add 50 µL of 1 M NaOH to basify the plasma.

-

Add 3 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

4.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for ketotifen, this compound, and the internal standard.[11][12]

In Vitro Metabolism of Ketotifen using Human Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of ketotifen, particularly its conversion to this compound, using human liver microsomes (HLMs).

4.2.1. Materials and Reagents

-

Ketotifen

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) or other quenching solvent

-

Internal standard for LC-MS/MS analysis

4.2.2. Incubation Procedure

-

Prepare an incubation mixture containing phosphate buffer, MgCl2, and HLMs on ice.

-

Pre-warm the incubation mixture at 37°C for 5 minutes.

-

Add ketotifen (dissolved in a small amount of organic solvent, e.g., methanol, to a final concentration of typically 1-10 µM) to the pre-warmed microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate the proteins.

-

Analyze the supernatant for the disappearance of ketotifen and the formation of this compound using a validated LC-MS/MS method.[8][13]

Signaling Pathways

The pharmacological effects of ketotifen and this compound are mediated through their interaction with specific cellular signaling pathways.

Histamine H1 Receptor Antagonism

Both ketotifen and this compound are potent antagonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, they prevent histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

Mast Cell Stabilization

Ketotifen and this compound stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. This is a key component of their anti-allergic effect. The precise mechanism of mast cell stabilization by these compounds is not fully elucidated but is thought to involve the modulation of intracellular calcium levels and other signaling events downstream of IgE receptor activation.

Inhibition of TNF-α Release

A key differentiator of this compound is its ability to inhibit the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This action contributes to its anti-inflammatory effects and is a property not significantly shared by the parent drug, ketotifen.

Conclusion

The discovery of this compound as the major, active, and non-sedating metabolite of ketotifen has fundamentally shifted our understanding of this widely used anti-allergic drug. The evidence strongly supports the view of ketotifen as a prodrug, with this compound being the primary mediator of its therapeutic anti-inflammatory effects, divorced from the limiting sedative properties of the parent compound. This technical guide has provided a comprehensive overview of the history, metabolism, and pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. The ongoing clinical development of this compound as a standalone therapeutic agent holds significant promise for the treatment of allergic and inflammatory conditions, offering the potential for improved efficacy and a more favorable side-effect profile. Further research to fully elucidate the pharmacokinetics of this compound and to conduct direct comparative efficacy studies will be invaluable in realizing its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 4. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and this compound atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketotifen is a Prodrug. This compound is the active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Norketotifen: A Technical Guide to its Inhibition of Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norketotifen, the active, non-sedating metabolite of the second-generation antihistamine ketotifen, is emerging as a potent anti-inflammatory agent. This document provides an in-depth technical overview of this compound's role in inhibiting pro-inflammatory cytokines, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound has demonstrated a significant, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from activated human immune cells. While its direct effects on other key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are still under investigation, its established mast cell stabilizing properties and potential modulation of the NF-κB signaling pathway suggest a broader anti-inflammatory profile. This guide consolidates the available data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development of this compound as a therapeutic agent for inflammatory conditions.

Introduction

This compound is a biologically active metabolite of ketotifen, formed through demethylation.[1][2] Unlike its parent compound, this compound is notably devoid of sedative effects, which allows for the potential administration of higher, more therapeutically effective doses.[1][2] Beyond its established antihistaminic and mast cell-stabilizing properties, recent research has highlighted this compound's potent anti-inflammatory activity, specifically its ability to inhibit the release of pro-inflammatory cytokines.[1][2] This positions this compound as a promising candidate for the treatment of a variety of inflammatory diseases.

Pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are key mediators of the inflammatory response. Their dysregulation is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune disorders. The ability of a therapeutic agent to effectively and safely modulate the production of these cytokines is a critical goal in modern drug development.

This technical guide aims to provide a comprehensive resource on the current understanding of this compound's inhibitory effects on pro-inflammatory cytokines, intended to inform and guide researchers, scientists, and drug development professionals in their work.

Quantitative Data on Cytokine Inhibition

The primary quantitative data available for this compound focuses on its potent and dose-dependent inhibition of TNF-α. In studies using activated human buffy coat preparations, this compound demonstrated superior inhibitory activity compared to its parent compound, ketotifen.[1]

Table 1: this compound Inhibition of TNF-α Release

| Compound | Cell Type | Stimulant | Key Findings | Reference |

| This compound | Activated Human Buffy Coat Cells | Phytohaemagglutinin (PHA) | Potent and dose-dependent inhibition of TNF-α release. | [1] |

| Ketotifen | Activated Human Buffy Coat Cells | Phytohaemagglutinin (PHA) | No significant inhibitory effect on TNF-α release. | [1] |

Note: Specific IC50 values and percentage inhibition at various concentrations for this compound's effect on TNF-α, IL-6, and IL-1β are not yet publicly available in the reviewed literature. The provided data is qualitative based on the cited sources.

Mechanism of Action

This compound's anti-inflammatory effects are believed to be multifactorial, stemming from its ability to stabilize mast cells and potentially modulate key inflammatory signaling pathways.

Mast Cell Stabilization

Both ketotifen and its active metabolite this compound are recognized as mast cell stabilizers.[2][3] Mast cells are critical players in the inflammatory response, releasing a cascade of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and various pro-inflammatory cytokines, upon activation.[3] By stabilizing mast cell membranes, this compound inhibits their degranulation and the subsequent release of these inflammatory mediators.[3]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. While direct evidence for this compound's modulation of this pathway is still emerging, the known anti-inflammatory effects of its parent compound, ketotifen, have been linked to the suppression of NF-κB activation. It is highly probable that this compound exerts its potent anti-inflammatory effects through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the inhibition of pro-inflammatory cytokines. While specific protocols for this compound are not exhaustively detailed in the public domain, these represent the standard approaches used in the field.

Cytokine Release Assay from Human Buffy Coat Preparations

This protocol is based on the methodology described for assessing the effect of this compound on TNF-α release.[1]

Objective: To measure the in-vitro effect of this compound on the release of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human buffy coats from healthy donors.

-

Ficoll-Paque PLUS for PBMC isolation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Phytohaemagglutinin (PHA) as a stimulant.

-

This compound and Ketotifen dissolved in a suitable vehicle (e.g., DMSO).

-

96-well cell culture plates.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

-

Plate reader.

Procedure:

-

PBMC Isolation: Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

-

Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of this compound, Ketotifen, or vehicle control.

-

Stimulation: Add 50 µL of medium containing PHA to each well to a final concentration known to induce robust cytokine production (e.g., 5 µg/mL). Include unstimulated control wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compounds compared to the vehicle-treated, stimulated control. Determine IC50 values where possible.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound, particularly through its potent inhibition of TNF-α. Its non-sedating nature makes it a more attractive therapeutic candidate than its parent compound, ketotifen. However, to fully realize its clinical potential, further research is imperative.

Key areas for future investigation include:

-

Broad-Spectrum Cytokine Profiling: Quantitative analysis of this compound's inhibitory effects on a wider range of pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and various chemokines, is necessary to understand the full scope of its anti-inflammatory activity.

-

Elucidation of Signaling Pathways: Detailed molecular studies are required to confirm and characterize the precise mechanisms by which this compound modulates the NF-κB pathway and other potential inflammatory signaling cascades.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are essential to translate the in-vitro findings into a therapeutic context and to evaluate the in-vivo efficacy and safety of this compound.

-

Clinical Trials: Well-designed clinical trials in patient populations with inflammatory conditions are the ultimate step to validate the therapeutic utility of this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a clear mechanism of action in stabilizing mast cells and a demonstrated potent inhibitory effect on TNF-α production. Its favorable safety profile, particularly the lack of sedation, enhances its therapeutic potential. While the current body of evidence is compelling, further research to quantify its effects on a broader array of cytokines and to fully elucidate its molecular mechanisms of action will be crucial for its successful development as a novel treatment for inflammatory diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Norketotifen: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer Ketotifen, is a compound of significant interest in pharmaceutical development.[1][2][3] Formed by the demethylation of its parent compound, this compound retains potent antihistaminic and anti-inflammatory properties.[2][4] Notably, it demonstrates a reduced sedative effect compared to Ketotifen, a characteristic that enhances its therapeutic potential and allows for the possibility of administration at higher doses.[2][3] this compound's pharmacological activity is primarily attributed to its antagonism of the histamine H1 receptor and its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α.[2][3][5] This guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, crucial for its development as a therapeutic agent.

Physicochemical Properties of this compound

This compound typically presents as a white crystalline solid at room temperature.[5] It is an organosulfur heterocyclic compound with a molecular formula of C18H17NOS and a molecular weight of approximately 295.4 g/mol .[5][6] Its structure features a tricyclic system connected to a piperidine ring, and due to hindered rotation around the connecting bond, it exhibits atropisomerism, existing as stable R and S-isomers.[5] The S-isomer is noted for having a lower affinity for central nervous system histamine H₁ receptors, contributing to its reduced sedative effects.[5]

For pharmaceutical applications, this compound can be formulated as salt forms, such as hydrogen fumarate or hydrochloride, to improve its aqueous solubility and stability.[5][7][8]

Table 1: Summary of this compound Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H17NOS | [2][5][6] |

| Molecular Weight | 295.4 g/mol | [2][5][6] |

| Appearance | White crystalline solid | [5] |

| Water Solubility | ~0.0062 mg/mL (Sparingly soluble) | [5][9] |

| Organic Solvent Solubility | Freely soluble in ethanol, DMSO | [5] |

| LogP (Octanol/Water) | 2.99 (Predicted) | [5][9] |

| pKa (Strongest Basic) | ~9.63 - 9.71 (Predicted) | [5][9] |

| pKa (Strongest Acidic) | 12.67 (Predicted) | [9] |

Stability Profile of this compound

This compound is generally stable under standard storage conditions.[5] However, its stability is significantly influenced by environmental factors such as pH, temperature, and light, which is a critical consideration for formulation, packaging, and shelf-life determination.[5]

-

pH Sensitivity : The compound is susceptible to degradation in strongly acidic or alkaline environments, which can occur through mechanisms like hydrolysis or oxidation.[5] Its activity can be influenced by pH levels, necessitating careful buffering in pharmaceutical formulations.[5] Studies on the parent compound, ketotifen, indicate moderate stability between pH 1 and 7, with significant degradation occurring at a pH of 10 and above.[10]

-

Thermal Stability : this compound is known to decompose at elevated temperatures, specifically above 100°C.[5]

-

Photosensitivity : Exposure to UV light can lead to photodegradation, making it necessary to store the compound and its formulations in light-protected containers.[5]

-

Oxidative and Reductive Stability : The molecule can undergo oxidation to form various derivatives and can be converted to reduced forms, both of which may alter its therapeutic efficacy.[5]

Table 2: Summary of this compound Stability

| Stress Condition | Stability Profile | Source |

| Normal Storage | Stable | [5] |

| pH | Unstable in strongly acidic or alkaline conditions | [5] |

| Temperature | Decomposes at temperatures >100°C | [5] |

| Light (UV Exposure) | Subject to photodegradation | [5] |

| Oxidation/Reduction | Can be oxidized or reduced, potentially altering efficacy | [5] |

Detailed Methodologies

Detailed experimental protocols for determining the specific physicochemical and stability profiles of this compound are not extensively published. However, standard pharmaceutical testing methodologies, such as forced degradation studies and stability-indicating analytical methods, are applicable.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which informs the development of stable formulations and stability-indicating analytical methods.[11][12][13]

Objective: To assess the intrinsic stability of this compound by subjecting it to various stress conditions more severe than accelerated stability testing.[13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water with co-solvents).

-

Stress Conditions:

-

Acid Hydrolysis: Expose the sample solution to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70-80°C) for a defined period.

-

Base Hydrolysis: Expose the sample solution to an alkaline medium (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 70-80°C) for a defined period. Neutralize the samples after exposure.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose the solid drug or solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method, such as HPLC.

-

Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products formed. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being secondary products of over-stressing.[13]

Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients.[14] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[14][15]

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Methodology (based on a typical method for Ketotifen): [15][16]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C8 or C18 column.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a controlled pH). The exact composition would be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (for Ketotifen, detection is often around 297 nm).[15][16]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation products and other impurities do not interfere with the quantification of this compound.

Pathways and Workflows

Metabolic Pathway of Ketotifen to this compound

This compound is the result of the in-vivo metabolism of Ketotifen. This process primarily involves N-demethylation, which occurs in the liver.[3] this compound itself can be further metabolized, for instance, through the reduction of its ketone group.[1]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism. It acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby mitigating allergic symptoms.[5] Concurrently, it exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][5]

Experimental Workflow for Stability Analysis

The process of evaluating the stability of this compound involves a structured workflow, from subjecting the drug to stress conditions to analyzing the resulting samples to understand its degradation profile.

References

- 1. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ketotifen is a Prodrug. This compound is the active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 5. Buy this compound (EVT-340058) | 34580-20-6 [evitachem.com]

- 6. This compound | C18H17NOS | CID 9904236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobious.com [aobious.com]

- 8. aobious.com [aobious.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmtech.com [pharmtech.com]

- 12. rjptonline.org [rjptonline.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Norketotifen Atropisomers: A Technical Guide to Their Specific Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the active demethylated metabolite of the well-known antihistamine ketotifen, presents a compelling case for drug development due to its potent antihistaminic and anti-inflammatory properties, coupled with a reduced sedative effect compared to its parent compound.[1] Like ketotifen, this compound exists as a pair of atropisomers, designated as (R)-norketotifen and (S)-norketotifen, which arise from hindered rotation around a single bond. These atropisomers exhibit distinct biological activities, particularly concerning their interaction with the histamine H1 receptor and their sedative potential. This technical guide provides an in-depth overview of the specific biological activities of this compound atropisomers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Biological Activities

This compound's therapeutic potential stems from its dual action as a histamine H1 receptor antagonist and a mast cell stabilizer.[1] Furthermore, it has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] Critically, the separation of its atropisomers has revealed a stereospecificity in these actions, with the (S)-atropisomer showing a particularly favorable profile with reduced sedative effects.[2]

Quantitative Data on Biological Activities

| Compound | Biological Target/Activity | Parameter | Value | Reference |

| (R)-Norketotifen | Histamine H1 Receptor (rat brain) | K_i | Value not explicitly stated, but higher affinity than (S)-Norketotifen | [2][3] |

| (S)-Norketotifen | Histamine H1 Receptor (rat brain) | K_i | Lowest affinity among the tested atropisomers | [2][3] |

| Racemic this compound | Mast Cell Stabilization (human conjunctival mast cells) | Inhibition | >90% inhibition of histamine and tryptase release at 10⁻¹⁰ to 10⁻⁴ M | [1][4] |

| Racemic this compound | TNF-α Inhibition (LPS-stimulated human mononuclear cells) | Activity | Dose-dependent inhibition of TNF-α release | [1] |

Note: A lower K_i value indicates a higher binding affinity.

Signaling Pathways

The biological effects of this compound atropisomers are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

Histamine H1 Receptor Signaling Pathway

This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. This G-protein coupled receptor, upon activation by histamine, initiates a signaling cascade that leads to the classic symptoms of an allergic response. The diagram below illustrates this pathway and the point of intervention for this compound.

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

TNF-α Signaling Pathway

This compound's anti-inflammatory activity includes the inhibition of TNF-α release.[1] TNF-α is a key cytokine involved in systemic inflammation and the acute phase response. It signals through two receptors, TNFR1 and TNFR2, to activate downstream pathways leading to inflammation and, in some cases, apoptosis. The diagram below provides a simplified overview of the pro-inflammatory signaling cascade initiated by TNF-α.

Caption: Simplified Pro-inflammatory TNF-α Signaling Pathway via TNFR1.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of the biological activities of this compound atropisomers. The following sections outline the methodologies for key experiments cited in the literature.

Chiral Separation of this compound Atropisomers by HPLC

Objective: To separate and quantify the (R)- and (S)-atropisomers of this compound from a racemic mixture.

Methodology:

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and this compound atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Norketotifen for Antimalarial Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early-stage research on norketotifen, the demethylated metabolite of the antihistamine ketotifen, for its potential application as an antimalarial agent. Preclinical studies have demonstrated that this compound is a more potent in vitro inhibitor of Plasmodium falciparum than its parent compound, ketotifen. Furthermore, in vivo studies in murine models have indicated that the antimalarial activity of ketotifen is likely mediated by its conversion to this compound, which exhibits efficacy against both asexual blood stages and developing liver stages of the parasite. This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and a proposed mechanism of action. The promising early findings for this compound warrant further investigation into its pharmacokinetic profile, precise mechanism of action, and efficacy against a broader range of drug-resistant malaria strains, positioning it as a potential candidate for future antimalarial drug development.[1][2][3]

Introduction

The continuous emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel antimalarial agents. Repurposing existing drugs with known safety profiles offers an accelerated pathway for new therapeutic development. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has demonstrated antimalarial activity in both mouse and monkey models.[1][3] However, its low plasma levels and short half-life do not fully account for its observed in vivo efficacy.[1][3] Research has identified this compound, the primary active metabolite of ketotifen, as a more potent antimalarial compound in vitro, suggesting that ketotifen may function as a prodrug.[1][2][3] This guide summarizes the foundational preclinical research on this compound's antimalarial properties.

Quantitative Data

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Antiplasmodial Activity

| Compound | Plasmodium falciparum Strain(s) | IC50 (μM) | Fold Difference (Ketotifen/Norketotifen) |

| Ketotifen | Not Specified | >10 | \multirow{2}{*}{>5} |

| This compound | Not Specified | <2 |

Data derived from qualitative statements in abstracts indicating this compound is "more potent" with an IC50 at least 5-fold lower than ketotifen. Specific IC50 values were not available in the reviewed literature.[1][3]

Table 2: In Vivo Efficacy in Murine Models (Plasmodium berghei)

| Compound | Dosing Regimen | Parasite Stage | Efficacy Outcome |

| This compound | Not Specified | Asexual Blood Stage | Equivalent to Ketotifen |

| This compound | Not Specified | Developing Liver Stage | Equivalent to Ketotifen |

Specific dosage, parasite reduction percentages, and survival data were not available in the reviewed literature. The efficacy is described as "equivalent" to that of the parent drug, ketotifen.[1][3]

Table 3: Pharmacokinetic Parameters in Mice

| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Ketotifen | This compound | Significantly Higher than Ketotifen | Not Specified | Not Specified | Not Specified |

Quantitative pharmacokinetic values were not available in the reviewed literature. The data indicates that after ketotifen administration, the plasma levels of this compound are substantially higher than those of ketotifen itself.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of antimalarial compounds, based on the nature of the research conducted on this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound and ketotifen are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to triplicate wells.

-

Parasite Addition: A synchronized parasite culture (typically at the ring stage) is diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension and added to each well.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for one full cycle of parasite replication.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.

In Vivo Asexual Blood Stage Efficacy in a Murine Model

This protocol, often referred to as the 4-day suppressive test, assesses the efficacy of a compound against the blood stages of a rodent malaria parasite, such as P. berghei.

-

Animal Model: Swiss or ICR mice are typically used.

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

-

Drug Administration: Treatment with the test compound (this compound or ketotifen) is initiated a few hours after infection and continued daily for four consecutive days. The drug is typically administered orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

In Vivo Liver Stage Efficacy in a Murine Model

This assay evaluates the ability of a compound to inhibit the development of the parasite in the liver.

-

Animal and Parasite Model: C57BL/6 mice and a luciferase-expressing strain of P. berghei are commonly used.

-

Infection: Mice are infected with sporozoites via intravenous injection or through the bite of infected Anopheles mosquitoes.

-

Drug Administration: The test compound is administered at various time points relative to infection to assess its prophylactic activity.

-

Bioluminescence Imaging: At approximately 48 hours post-infection, mice are anesthetized and injected with a luciferase substrate (e.g., D-luciferin). The bioluminescent signal from the liver, which corresponds to the parasite load, is quantified using an in vivo imaging system.

-

Data Analysis: The luminescence intensity in treated mice is compared to that in the vehicle control group to determine the percentage of liver-stage parasite inhibition.

Visualizations

Metabolic Pathway of Ketotifen to this compound

Caption: Metabolic conversion of the prodrug ketotifen to the active antimalarial metabolite, this compound.

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

Proposed Mechanism of Action: Disruption of Calcium Homeostasis

Caption: A hypothesized mechanism of this compound's antimalarial action via inhibition of parasite calcium channels.

Conclusion and Future Directions

The early-stage research on this compound indicates its potential as a promising antimalarial candidate. Its increased in vitro potency compared to the parent drug, ketotifen, and the evidence that it is the primary mediator of in vivo activity, are significant findings.[1][2][3] However, the research is still in its infancy. To advance the development of this compound, future studies should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are required to determine the full pharmacokinetic profile of this compound in relevant animal models and eventually in humans.

-

Elucidation of the Mechanism of Action: While disruption of calcium homeostasis is a plausible hypothesis based on the actions of other antihistamines, the precise molecular target(s) of this compound within the parasite needs to be identified.

-

Efficacy Against Drug-Resistant Strains: The activity of this compound should be evaluated against a panel of P. falciparum strains with known resistance to current antimalarial drugs.

-

Combination Therapy Studies: Investigating the synergistic or additive effects of this compound with existing antimalarial drugs could reveal its potential as part of a combination therapy to enhance efficacy and combat resistance.

-

Safety and Toxicology: A thorough toxicological evaluation of this compound is necessary to establish its safety profile for potential clinical use.

References

Investigational Studies of Norketotifen for Influenza Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norketotifen, the active metabolite of the well-established mast cell stabilizer and antihistamine ketotifen, is under investigation as a potential therapeutic for influenza and influenza-like illness (ILI). The primary rationale for its use is not direct antiviral activity but rather its immunomodulatory effects, specifically its potential to mitigate the excessive inflammatory response, or "cytokine storm," often associated with severe influenza infections. This guide provides a comprehensive overview of the available data on this compound's investigational use in influenza, including details of clinical trials, preclinical data on its parent compound, and its proposed mechanism of action. While clinical trial results for this compound are not yet publicly available, this document consolidates the existing knowledge to inform further research and development.

Clinical Investigational Studies

Two Phase 2b clinical trials have been completed by Emergo Therapeutics to evaluate the efficacy and safety of this compound in adults with acute uncomplicated influenza-like illness. However, the results of these studies have not been publicly disclosed. Below is a summary of the trial designs based on information from ClinicalTrials.gov.

Summary of Phase 2b Clinical Trials

| Parameter | NCT04610047 [1] | NCT04043923 [2] |

| Official Title | A Phase 2b Double-blind, Randomized, Placebo-controlled, Parallel-group Study of the Efficacy and Safety of this compound (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI) | A Phase 2b Double-blind, Randomized, Placebo-controlled, Parallel-group Study of the Efficacy and Safety of this compound (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI) |

| Status | Completed | Completed |

| Study Design | Interventional, Parallel Assignment, Quadruple Masking | Interventional, Parallel Assignment, Double Masking |

| Primary Completion Date | January 25, 2022 | April 5, 2020 |

| Enrollment | Information not available | Information not available |

| Intervention | This compound, Placebo | This compound, Placebo |

| Primary Outcome Measures | Time to alleviation of influenza symptoms | Time to alleviation of influenza symptoms |

| Secondary Outcome Measures | Change in symptom severity scores, Use of rescue medication, Time to return to normal activities | Change in symptom severity scores, Use of rescue medication, Time to return to normal activities |

Experimental Protocol: Phase 2b Clinical Trials (General Design)

The following provides a generalized experimental protocol based on the available information for the Phase 2b clinical trials.

References

An In-Depth Technical Guide to the Structural Analysis of Norketotifen's Tricyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural characteristics of Norketotifen's core tricyclic scaffold. This compound, the primary active metabolite of the second-generation antihistamine Ketotifen, is a molecule of significant interest due to its potent anti-inflammatory and antihistaminic properties, coupled with a reduced sedative effect compared to its parent compound.[1][2] Understanding the precise three-dimensional architecture of its unique tricyclic system is paramount for elucidating its mechanism of action, designing novel derivatives, and optimizing its therapeutic potential.

This document summarizes available spectroscopic data, outlines key experimental protocols for its synthesis and biological evaluation, and presents computational insights into its molecular structure. While detailed X-ray crystallographic data for this compound is not widely published, this guide leverages available information to provide a comprehensive structural overview.

Physicochemical and Spectroscopic Properties

The foundational structural analysis of a molecule begins with its basic physicochemical properties and spectroscopic signatures. These data confirm the molecular formula, weight, and the presence of key functional groups, providing a framework for more complex structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NOS | [3] |

| Molecular Weight | 295.4 g/mol | [3] |

| IUPAC Name | 2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.0³﹐⁷]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | [3] |

| CAS Number | 34580-20-6 | [3] |

| LogP (calculated) | 2.96 | [4] |

| pKa (strongest basic) | 9.71 |[4] |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The ¹H-NMR spectrum of (S)-Norketotifen provides characteristic chemical shifts and coupling constants that are consistent with its tricyclic structure.

Table 2: ¹H-NMR Spectral Data for (S)-Norketotifen (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Assignment |

|---|---|---|---|

| 7.54 | d | 5.2 | Aromatic H |

| 7.34-7.29 | m | - | Aromatic H |

| 7.23-7.13 | m | - | Aromatic H |

| 7.02 | d | 5.2 | Aromatic H |

| 4.20 | d | 13.6 | CH₂ |

| 3.76 | m | 13.6 | CH₂ |

| 3.21-3.14 | m | - | Piperidine H |

| 3.13-3.05 | m | - | Piperidine H |

| 2.86-2.76 | m | - | Piperidine H |

| 2.75-2.58 | m | - | Piperidine H |

| 2.47-2.39 | m | - | Piperidine H |

Computational Structural Analysis of the Tricyclic Scaffold

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for predicting the three-dimensional structure and conformational dynamics of molecules like this compound.[5] These methods can provide estimates of bond lengths, bond angles, and dihedral angles, offering critical insights into the geometry of the tricyclic core.

A typical computational workflow for this analysis is presented below.

The data generated from such calculations would be compiled as follows. The values presented here are illustrative placeholders, as specific computational studies on this compound's bond parameters are not publicly available.

Table 3: Predicted Structural Parameters of this compound's Core (Illustrative)

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-S (Thiophene) | ~1.77 Å | |

| C=C (Thiophene) | ~1.37 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92.2° |

| O=C-C | ~121.5° |

| Dihedral Angle | C-C-C-C (7-membered ring)| Varies (defines conformation) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the demethylation of its parent compound, Ketotifen. Stereoselective methods have been developed to isolate the individual (R) and (S) enantiomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ketotifen is a Prodrug. This compound is the active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H17NOS | CID 9904236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Nor-ketotifen (HMDB0060646) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for Norketotifen Quantification in Plasma

For Researchers, Scientists, and Drug Development Professionals